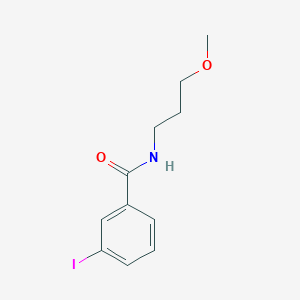
3-iodo-N-(3-methoxypropyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-iodo-N-(3-methoxypropyl)benzamide: is an organic compound that belongs to the benzamide class. Benzamides are known for their diverse applications in medicinal chemistry, biology, and industry. This compound is characterized by the presence of an iodine atom at the third position of the benzene ring and a methoxypropyl group attached to the nitrogen atom of the amide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-iodo-N-(3-methoxypropyl)benzamide typically involves the iodination of a benzamide precursor. One common method is to start with 3-iodobenzoic acid, which is then converted to the corresponding benzoyl chloride using thionyl chloride. The benzoyl chloride is then reacted with 3-methoxypropylamine in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 3-iodo-N-(3-methoxypropyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-azido-N-(3-methoxypropyl)benzamide, while a Suzuki coupling reaction could produce a biaryl compound.
Scientific Research Applications
Chemistry: 3-iodo-N-(3-methoxypropyl)benzamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: In biological research, this compound can be used to study the effects of iodine-containing benzamides on cellular processes. It may serve as a probe to investigate the role of specific molecular pathways.
Medicine: The compound’s structure suggests potential applications in medicinal chemistry, particularly in the design of new drugs. Benzamide derivatives are known for their pharmacological activities, including anti-inflammatory and anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity allows for the modification of polymers and other materials to enhance their properties.
Mechanism of Action
The mechanism of action of 3-iodo-N-(3-methoxypropyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom and methoxypropyl group can influence the compound’s binding affinity and selectivity for these targets. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
- 3-iodo-N-(2-methoxyethyl)benzamide
- 3-iodo-N-(4-methoxybutyl)benzamide
- 4-iodo-N-(3-methoxypropyl)benzamide
Comparison: Compared to these similar compounds, 3-iodo-N-(3-methoxypropyl)benzamide may exhibit unique reactivity and biological activity due to the specific positioning of the iodine atom and the length of the methoxypropyl chain. These structural differences can affect the compound’s solubility, stability, and interaction with molecular targets, making it a distinct entity in its class.
Properties
Molecular Formula |
C11H14INO2 |
|---|---|
Molecular Weight |
319.14 g/mol |
IUPAC Name |
3-iodo-N-(3-methoxypropyl)benzamide |
InChI |
InChI=1S/C11H14INO2/c1-15-7-3-6-13-11(14)9-4-2-5-10(12)8-9/h2,4-5,8H,3,6-7H2,1H3,(H,13,14) |
InChI Key |
YNTDIGJDPVAPLR-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC(=O)C1=CC(=CC=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-methylpropanoyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B11172303.png)
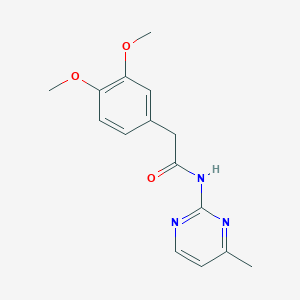
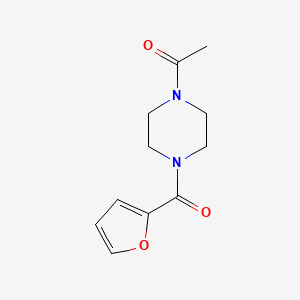
![2-Ethoxy-1-[4-(furan-2-ylcarbonyl)piperazin-1-yl]ethanone](/img/structure/B11172317.png)
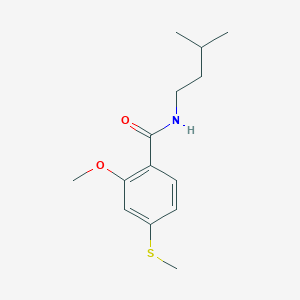

![1-(furan-2-ylcarbonyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}piperidine-4-carboxamide](/img/structure/B11172338.png)
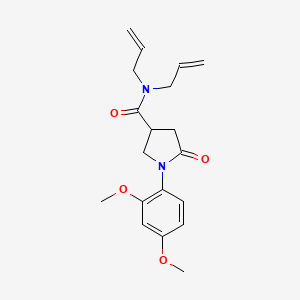
![3-fluoro-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide](/img/structure/B11172353.png)
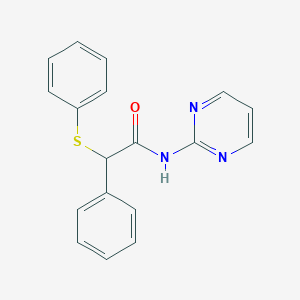
![1-(4-fluorophenyl)-5-oxo-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B11172365.png)
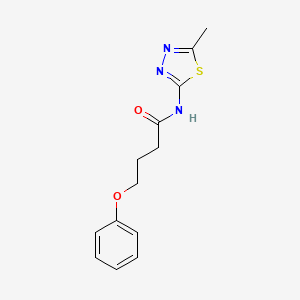
![2-bromo-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11172377.png)
![N-[2-(4-fluorophenyl)ethyl]-3,4-dimethylbenzamide](/img/structure/B11172389.png)
